2,7-Difluoro-9h-fluoren-4-amine
Description
Contextualization of Fluorinated Fluorene (B118485) Derivatives in Organic Research
The strategic placement of fluorine atoms onto organic molecules, a process known as fluorination, is a powerful tool in medicinal chemistry and materials science. In the context of fluorene derivatives, fluorination can significantly alter the compound's electronic characteristics. Fluorine is the most electronegative element, and its introduction can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the fluorene system. rsc.org This modification can enhance electron injection and improve the material's stability against oxidative degradation. rsc.org Research into fluorinated aromatic compounds has shown that these modifications can also influence the solid-state packing of molecules, potentially leading to enhanced charge carrier mobility. rsc.org
Significance of Amine-Functionalized Fluorenes in Advanced Materials Science
The presence of an amine (-NH2) group on the fluorene backbone introduces another layer of functionality. Amine groups are well-known electron-donating moieties and can act as reactive handles for further chemical transformations. In materials science, amine-functionalized fluorenes are of particular interest for their role in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The amine group can serve as a building block for the synthesis of larger, more complex molecules, including polymers and dendrimers, with tailored optoelectronic properties. For instance, amine-functionalized fluorenes are precursors to fluorescent probes and can be used in the synthesis of materials for bioimaging applications. nih.gov
Current Research Landscape and Underexplored Facets of 2,7-Difluoro-9H-fluoren-4-amine
While the broader classes of fluorinated and amine-functionalized fluorenes are well-documented, specific research focusing exclusively on this compound is less prevalent. Much of the available information comes from chemical supplier databases, which provide fundamental physicochemical data.
| Property | Value |
|---|---|
| CAS Number | 1785-08-6 |
| Molecular Formula | C13H9F2N |
| Molecular Weight | 217.21 g/mol |
| Melting Point | 124.5-125.5 °C |
| Boiling Point (Predicted) | 389.3±42.0 °C at 760 mmHg |
| Density (Predicted) | 1.365±0.06 g/cm³ |
The synthesis of related amine-functionalized fluorenes often involves the reduction of a corresponding nitro-fluorene derivative. nih.gov It is plausible that a similar synthetic route could be employed for this compound, starting from a nitrated difluoro-fluorene precursor.
The underexplored facets of this compound represent a significant opportunity for future research. Its unique combination of electron-withdrawing fluorine atoms and an electron-donating amine group on the fluorene core suggests potential for applications in:
Organic Electronics: As a building block for novel charge-transporting materials or as a dopant in organic semiconductors.
Fluorescent Probes: The specific substitution pattern may lead to unique photophysical properties, making it a candidate for specialized sensing or imaging applications.
Pharmaceutical Research: Fluorinated amines are a common motif in bioactive molecules, suggesting that derivatives of this compound could be investigated for their medicinal properties.
An in-depth examination of the synthetic strategies for producing this compound reveals a landscape of advanced chemical methodologies. The synthesis of this specific polysubstituted fluorene derivative necessitates a sophisticated approach, combining regioselective halogenation and amination techniques with multi-step pathways that leverage established fluorene intermediates. The optimization of these reactions, often through catalytic means, is crucial for achieving viable yields and purity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-difluoro-9H-fluoren-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJCEXDHFDLYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293678 | |
| Record name | 2,7-difluoro-9h-fluoren-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-08-6 | |
| Record name | NSC91428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-difluoro-9h-fluoren-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Functionalization of 2,7 Difluoro 9h Fluoren 4 Amine
Covalent Modification at the Amine Moiety
The primary amine group of 2,7-Difluoro-9H-fluoren-4-amine serves as a key handle for a variety of covalent modifications, enabling the synthesis of a diverse array of derivatives with tailored properties.
The reaction of the amine group in this compound with acyl chlorides or isocyanates provides a straightforward route to the corresponding amides and ureas. researchgate.net This type of transformation is fundamental in organic synthesis and is widely used to introduce a variety of functional groups. For instance, the reaction with an acyl chloride in the presence of a base would yield an N-(2,7-Difluoro-9H-fluoren-4-yl)amide. Similarly, treatment with an isocyanate would lead to the formation of a urea (B33335) derivative. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents, thereby modulating the electronic and steric properties of the fluorene (B118485) core. The formation of amides and ureas can alter the solubility, thermal stability, and intermolecular interactions of the parent amine.
While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of aromatic amines suggests that these transformations are readily achievable. The synthesis of various amides and ureas from other aromatic amines is well-documented, often proceeding under mild conditions with high efficiency. researchgate.netnih.gov
Table 1: General Reactions for Amide and Urea Formation
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Acyl Chloride | Amide | Aprotic solvent, base (e.g., pyridine, triethylamine) |
| This compound | Isocyanate | Urea | Aprotic solvent |
The condensation of the primary amine of this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. dergipark.org.tr This reaction involves the formation of a carbon-nitrogen double bond (azomethine group) and is typically catalyzed by an acid or base, or by heat. chemsociety.org.ng The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The synthesis of Schiff bases from various primary amines and carbonyl compounds is a well-established synthetic methodology. dergipark.org.trunsri.ac.id For example, reacting this compound with an aromatic aldehyde in a solvent like methanol (B129727) or ethanol, often with refluxing, would be expected to produce the corresponding N-(arylmethylene)-2,7-difluoro-9H-fluoren-4-amine. dergipark.org.tr The resulting imines can exhibit interesting photophysical and electronic properties, and they can also serve as ligands for the formation of metal complexes. chemsociety.org.ng The characterization of these Schiff bases typically involves spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, where the formation of the imine bond is confirmed by characteristic signals. dergipark.org.tr
Table 2: General Reaction for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Aldehyde or Ketone | Schiff Base (Imine) | Alcohol solvent (e.g., methanol, ethanol), reflux |
Incorporation into Polymeric and Oligomeric Structures
The bifunctional nature of this compound and its derivatives makes it a valuable monomer for the synthesis of polymers and oligomers with tailored properties for electronic applications.
This compound can be incorporated into copolymers with other fluorene-based monomers. This approach allows for the fine-tuning of the polymer's electronic properties. For instance, after converting the amine to a non-reactive or a coupling-compatible group, the resulting monomer can be copolymerized with other fluorene derivatives, such as 2,7-dibromo-9,9-dialkylfluorene, via Suzuki or other cross-coupling reactions. The inclusion of the difluoro-substituted amine unit can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conjugated polymers containing a fluorene-amine backbone can be synthesized using this compound as a key building block. google.com These polymers often exhibit donor-acceptor architectures, where the amine-substituted fluorene unit can act as an electron-donating moiety. The synthesis of such polymers is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation. elsevierpure.com For example, a dibrominated derivative of N-acylated this compound could be copolymerized with a diboronic ester of another aromatic compound to create a conjugated polymer with alternating donor and acceptor units. The properties of these polymers, including their bandgap, charge carrier mobility, and solubility, can be controlled by the choice of the comonomer and the nature of the substituents on the fluorene and amine units.
Table 3: Examples of Polymerization Reactions
| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer Type |
| Derivatized this compound | 2,7-Dibromo-9,9-dialkylfluorene | Suzuki Polycondensation | Fluorene Copolymer |
| Dibrominated N-acylated this compound | Aromatic Diboronic Ester | Suzuki Polycondensation | Donor-Acceptor Conjugated Polymer |
Diversification via Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the diversification of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are particularly useful in this context. nih.gov For instance, if this compound is first halogenated at specific positions on the fluorene ring, these halogenated derivatives can then undergo cross-coupling with various partners. A Suzuki coupling with an arylboronic acid would introduce a new aryl group, extending the conjugation of the system. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. soton.ac.uk These modifications can significantly impact the photophysical properties of the molecule, such as its absorption and emission wavelengths. Furthermore, the amine group itself can be used to direct C-H activation and functionalization reactions, providing another avenue for diversification.
Table 4: Examples of Cross-Coupling Reactions for Diversification
| Substrate | Coupling Partner | Reaction Type | Product Feature |
| Halogenated this compound | Arylboronic Acid | Suzuki Coupling | Aryl-substituted fluorene |
| Halogenated this compound | Organotin Reagent | Stille Coupling | Vinylated or allylated fluorene |
| Halogenated this compound | Organosilane | Hiyama Coupling | Aryl- or alkyl-substituted fluorene |
| Halogenated this compound | Terminal Alkyne | Sonogashira Coupling | Alkynyl-substituted fluorene |
Computational Chemistry and Theoretical Investigations of 2,7 Difluoro 9h Fluoren 4 Amine Derivatives
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of organic molecules like fluorene (B118485) derivatives. These studies provide a foundational understanding of the molecule's behavior, particularly its interaction with light and its charge-carrying capabilities. DFT calculations allow for the exploration of the electronic structure, which is crucial for the design of new materials with tailored properties. For instance, investigations into various fluorene derivatives have demonstrated that their electronic structures can be finely tuned by the introduction of different functional groups. scientific.netresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. youtube.comsemanticscholar.org
In the context of fluorene derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system of the fluorene core. The introduction of substituents can significantly alter the energies of these orbitals. For example, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. A study on fluorenol and fluorenone using DFT with the CAM-B3LYP functional revealed that fluorenol possesses a smaller HOMO-LUMO gap (5.91 eV) compared to fluorenone (6.46 eV), suggesting potentially better charge transport properties for fluorenol. nih.gov
For 2,7-Difluoro-9H-fluoren-4-amine, the fluorine atoms at the 2 and 7 positions act as electron-withdrawing groups, which would be expected to lower both the HOMO and LUMO energy levels. Conversely, the amine group at the 4-position is an electron-donating group, which would tend to raise the HOMO energy level. The interplay of these opposing electronic effects likely results in a unique electronic structure and a modified HOMO-LUMO gap compared to the parent fluorene molecule.
To illustrate the effect of substitution on the frontier orbitals of fluorene systems, the following table presents data for related compounds.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Fluorenone | -7.99 | -1.53 | 6.46 |
| Fluorenol | -7.56 | -1.65 | 5.91 |
Data sourced from a DFT study on fluorenone and fluorenol. nih.gov
Charge Distribution and Electronic Properties
The distribution of electron density within a molecule is fundamental to its chemical and physical properties, including its polarity, solubility, and intermolecular interactions. Computational methods such as Mulliken population analysis and Natural Population Analysis (NPA) are employed to calculate the partial atomic charges. researchgate.net These analyses provide a quantitative picture of how electrons are shared between atoms in the molecule.
In substituted fluorenes, the charge distribution is heavily influenced by the nature of the attached functional groups. For this compound, the highly electronegative fluorine atoms will draw electron density towards themselves, leading to regions of negative partial charge. The amine group, being a moderately activating, electron-donating group, will increase the electron density on the fluorene ring system, particularly at the ortho and para positions relative to the amine.
This intramolecular charge transfer (ICT) character is a key feature of many functional organic materials. The presence of both electron-donating and electron-withdrawing groups on the same conjugated framework can lead to interesting photophysical properties, such as solvatochromism, where the color of the molecule changes with the polarity of the solvent. A detailed study on new fluorene-based bipolar charge transporting materials showed that the HOMO is often localized on the central fluorene unit and electron-donating substituents, while the LUMO can be associated with electron-accepting moieties. nih.gov
Modeling of Reaction Mechanisms and Pathways
For fluorene derivatives, theoretical modeling can be used to investigate a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cross-coupling reactions used to build more complex molecular architectures. For example, understanding the reactivity of different positions on the fluorene ring is crucial for selective functionalization. The predicted charge distribution can indicate which sites are more susceptible to electrophilic or nucleophilic attack. The chemistry of fluorene and its derivatives has been a subject of interest for many years, with a wide range of reactions being explored. acs.org
While specific modeled reaction pathways for this compound were not found in the searched literature, the general principles of reactivity for substituted aromatic systems would apply. The electron-donating amine group would activate the ring towards electrophilic substitution, while the deactivating fluorine atoms would have the opposite effect. Computational modeling could precisely quantify these effects and predict the most likely sites for further functionalization.
Theoretical Prediction of Spectroscopic Signatures
A significant application of computational chemistry is the prediction of various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) absorption spectra. These theoretical predictions can aid in the identification and characterization of newly synthesized compounds by providing a reference against which experimental data can be compared.
Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.net The calculated spectrum can provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. For fluorene derivatives, TD-DFT studies have been successful in explaining the observed absorption spectra. scientific.net It has been noted that for many fluorene derivatives, the lowest energy absorption band corresponds to the HOMO to LUMO transition. researchgate.net
In the case of this compound, a TD-DFT calculation would likely predict a complex UV-Vis spectrum with transitions corresponding to the π-π* excitations of the fluorene system, modulated by the electronic influence of the fluoro and amine substituents. Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum, which can help in identifying characteristic vibrational modes associated with functional groups like the N-H bonds of the amine and the C-F bonds.
Applications in Organic Electronic Materials
Utilization in Organic Semiconductors
Fluorene (B118485) derivatives are a significant class of organic semiconductors due to their rigid, planar structure and high photoluminescence quantum yields. The incorporation of 2,7-Difluoro-9h-fluoren-4-amine into organic semiconducting materials, either as a monomer in a polymer chain or as a core component of a small molecule, is anticipated to modulate their semiconductor properties favorably.
The charge transport in organic semiconductors is fundamentally a process of charge hopping between adjacent molecules or polymer chain segments. The efficiency of this process is heavily dependent on the intermolecular electronic coupling and the energetic landscape. In polymers derived from this compound, the fluorine and amine substituents would play a crucial role. Fluorination is known to enhance interchain interactions and promote more ordered packing, which can facilitate efficient charge transport.
The amine group, being electron-donating, would influence the highest occupied molecular orbital (HOMO) energy level. The presence of both fluorine and amine groups could lead to a charge transfer character within the polymer backbone, which can affect the charge transport mechanism. In some fluorene-based copolymers, such as those incorporating benzothiadiazole, the transport of both electrons and holes has been studied, revealing that the charge transport can be trap-limited, and n-type doping can be used to fill these traps and enhance electron transport. researchgate.net Theoretical calculations on various fluorene derivatives have shown that the nature of substituents directly influences the π-conjugation of the molecules, which is a key factor in charge transport. nih.gov
The mobility of charge carriers, both holes and electrons, is a critical parameter for the performance of organic semiconductor devices. The introduction of fluorine atoms into the fluorene backbone is a known strategy to enhance electron mobility due to the electron-withdrawing nature of fluorine, which can lower the lowest unoccupied molecular orbital (LUMO) energy level and facilitate electron injection and transport. Conversely, the amine group is expected to improve hole transport by raising the HOMO energy level.
Therefore, polymers or small molecules incorporating this compound could potentially exhibit ambipolar behavior, capable of transporting both holes and electrons. The balance between hole and electron mobility can be fine-tuned by copolymerization with other monomers that have complementary electronic properties. For instance, in studies of other organic semiconductors, the choice of solubilizing groups has been shown to have a profound effect on hole mobility, with variations of over an order of magnitude observed between different derivatives of the same core structure. beilstein-journals.org In poly(fluorene-benzothiadiazole), both hole and electron transport have been investigated, with hole mobility being influenced by the choice of anode material and electron transport being enhanced by n-type doping. researchgate.net
Table 1: Comparison of Charge Carrier Mobility in Different Organic Semiconductors
| Material Class | Typical Hole Mobility (cm²/Vs) | Typical Electron Mobility (cm²/Vs) | Key Structural Features |
| Perylene Diimides (PDIs) | - | 0.1 - 2.1 | Rigid, planar fused π-skeleton |
| Dicyanomethylene-functionalised violanthrone (B7798473) derivatives | 1.07 x 10⁻² - 1.21 x 10⁻³ | - | Fused aromatic core with electron-withdrawing groups |
| Poly(fluorene-benzothiadiazole) (F8BT) | ~10⁻⁵ | Trap-limited, enhanced by doping | Alternating donor-acceptor copolymer |
This table presents data for related classes of organic semiconductors to provide context for the potential performance of materials based on this compound.
Components for Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the emissive layer is where electroluminescence occurs. Materials based on this compound could be used as the host material in the emissive layer, where they would be doped with a small amount of an emissive guest molecule. Alternatively, they could function as the primary emitter themselves. The wide bandgap of the fluorene unit, combined with the intramolecular charge transfer character induced by the donor (amine) and acceptor-like (fluorine) substituents, could lead to emission in the blue or green region of the visible spectrum.
The synthesis of new polyfluorene copolymers containing dicyanostilbene and 9,10-dicyanophenanthrene has demonstrated that the photoluminescence spectra show significant energy transfer from the fluorene segments to the acceptor units. mdpi.com This principle could be applied to polymers of this compound to tune the emission color. A study on a family of symmetrical fluorene derivatives showed that the nature of the substituents at the C-2 and C-7 positions influences the π-conjugation and the resulting emission, with applications in OLEDs based on exciplex emission demonstrated. nih.gov
The electroluminescence performance of an OLED is determined by factors such as brightness, efficiency, and color purity. The use of materials derived from this compound could enhance these parameters. The fluorine substituents can improve the electron injection and transport balance, leading to a higher recombination efficiency of holes and electrons in the emissive layer. This can result in higher brightness and current efficiency.
For example, in OLEDs based on copolymers of fluorene with 9,10-dicyanophenanthrene, a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A were achieved. mdpi.com The rigid structure of the fluorene core contributes to high photoluminescence quantum yields, which is a prerequisite for efficient electroluminescence. Furthermore, the amine group could facilitate hole injection from the anode, further improving device efficiency. Simple, single-layer light-emitting diodes have been fabricated from other fluorene-based polymers, demonstrating external electroluminescence efficiencies of up to 1.5% in blended systems. researchgate.net
Integration in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits, and their performance is highly dependent on the charge carrier mobility of the organic semiconductor used in the active layer. The unique electronic properties of this compound suggest its potential for creating high-performance OFETs.
Polymers and small molecules derived from this compound are expected to have good charge transport characteristics due to the combination of the rigid fluorene backbone and the electron-donating and -withdrawing substituents. The fluorine atoms can promote a more ordered molecular packing in the solid state, which is beneficial for charge transport. A related compound, 2,7-Dibromo-9,9-bis[3,3'-(N,N-dimethylamino)-propyl]fluorene, is used as a building block for polymers in OFETs, indicating the suitability of the fluorene core for such applications. ossila.com
The development of OFETs with both p-type (hole-transporting) and n-type (electron-transporting) characteristics is crucial for the fabrication of complementary logic circuits. As discussed, materials based on this compound have the potential for ambipolar charge transport. By carefully designing the molecular structure and the device architecture, it may be possible to create OFETs where either hole or electron transport is dominant, or where both are present. The performance of OFETs based on dicyanomethylene-functionalised violanthrone derivatives has shown that subtle changes in the molecular structure can lead to significant improvements in hole mobility. beilstein-journals.org This highlights the potential for tuning the performance of OFETs based on this compound through chemical modification.
Charge Trapping Layer Development
There is no available research on the development or characterization of charge trapping layers utilizing this compound.
Device Fabrication and Characteristics
No studies have been found that describe the fabrication of electronic devices incorporating this compound, and therefore, no data on their characteristics can be presented.
Formation of Self-Assembled Monolayers (SAMs) for Interfacial Control
There is no documented research on the formation of self-assembled monolayers from this compound for the purpose of interfacial control in organic electronic devices.
Applications in Advanced Chemical Sensor Technologies
Development of Fluorescent Chemosensors
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence emission. The fluorene (B118485) scaffold is an excellent platform for designing such sensors due to its high fluorescence quantum yield.
Analyte-Induced Fluorescence Modulation Mechanisms
For related fluorene derivatives, fluorescence modulation upon analyte binding is often governed by mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). The amine group in a molecule like 2,7-Difluoro-9h-fluoren-4-amine could theoretically act as a PET donor, where its interaction with an analyte could either suppress or activate the PET process, leading to a "turn-off" or "turn-on" fluorescent response.
Selective Recognition of Amines and Metal Ions
Fluorene-based sensors have been developed for the selective detection of various analytes. The amine group in this compound could potentially serve as a recognition site for metal ions or as a protonation site for the detection of acidic vapors. However, no studies were found that specifically demonstrate this for the title compound.
Design of Responsive Sensing Materials
The incorporation of fluorene units into polymers and thin films is a key strategy for creating robust and practical sensing devices.
Polyfluorene-Based Sensor Platforms
Polyfluorenes, polymers containing fluorene units in their backbone, are a significant class of conjugated polymers used in sensors. They can exhibit highly sensitive fluorescence quenching or enhancement in the presence of analytes. The properties of such polymers are dictated by the specific monomers used. While this compound could be a potential monomer for creating novel polyfluorenes, no literature on such polymers was identified.
Thin-Film and Solid-State Sensor Configurations
For practical applications, sensors are often fabricated as thin films. The aggregation behavior of fluorene derivatives in the solid state can significantly impact their sensing performance. The fluorine and amine substituents on this compound would be expected to influence its intermolecular interactions and, consequently, the properties of any thin film it might form. Regrettably, no data on the thin-film or solid-state sensing applications of this compound are available.
Investigation of Mechanochromic Luminescence in Related Systems
Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli. This property is of interest for developing stress sensors and security inks. While some fluorene derivatives exhibit mechanochromism, there is no information available to suggest that this compound or its derivatives have been investigated for this property.
Future Perspectives and Interdisciplinary Research Directions
Exploration of Novel Functional Derivatives
The inherent reactivity of the amine group and the potential for further substitution on the fluorene (B118485) core offer vast possibilities for creating a library of novel derivatives of 2,7-Difluoro-9h-fluoren-4-amine. Future research will likely concentrate on strategic chemical modifications to fine-tune its optoelectronic, thermal, and self-assembly properties.
By introducing various functional groups, researchers can systematically modulate the molecule's characteristics. For instance, attaching electron-donating or electron-withdrawing moieties can alter the HOMO/LUMO energy levels, a critical factor in designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). csu.edu.auresearchgate.net The synthesis of oligomers and polymers based on the this compound monomer is another promising direction, potentially leading to materials with enhanced charge transport capabilities and processability. researchgate.net
The following table outlines potential novel derivatives and their projected properties based on established structure-property relationships in fluorene chemistry.
| Derivative Class | Example Functional Groups | Potential Properties and Applications |
| N-Aryl Derivatives | Phenyl, Biphenyl, Carbazolyl | Enhanced thermal stability, improved hole transport, potential for blue emitters in OLEDs. |
| N-Alkyl Derivatives | Long-chain alkyls, branched alkyls | Increased solubility for solution-based processing, modification of thin-film morphology. |
| C-9 Substituted Derivatives | Spiro-configured groups, bulky alkyl groups | Prevention of aggregation-caused quenching, improved photoluminescence quantum yield in the solid state. |
| Polymeric Derivatives | Co-polymerization with other aromatic units | Tunable bandgaps, high charge carrier mobilities, applications in flexible electronics and sensors. rsc.org |
Integration into Hybrid Material Systems
The incorporation of this compound into hybrid material systems, which combine organic and inorganic components, is a frontier for creating multifunctional materials with synergistic properties. These hybrid systems can overcome the limitations of individual components, leading to enhanced performance in a variety of applications.
One of the most promising areas is the development of hybrid perovskite solar cells, where fluorene-based organic molecules can be employed as hole-transporting layers (HTLs). The amine group in this compound can facilitate strong interaction with the perovskite surface, promoting efficient charge extraction and improving device stability. The fluorine substituents can also contribute to better energy level alignment and hydrophobicity, further enhancing performance and longevity.
Another exciting prospect is the creation of hybrid nanocomposites. By integrating this compound with inorganic nanoparticles such as quantum dots (QDs) or metal oxides (e.g., TiO₂, ZnO), it is possible to develop novel materials for applications in photocatalysis, sensing, and bioimaging. The fluorene derivative can act as a photosensitizer or a stabilizing ligand for the nanoparticles, while the inorganic component can provide the desired catalytic or luminescent properties.
The table below details potential hybrid systems incorporating this compound and their anticipated advantages.
| Hybrid System | Inorganic Component | Potential Role of this compound | Anticipated Synergistic Effects and Applications |
| Perovskite Solar Cells | Metal Halide Perovskites | Hole-Transporting Layer (HTL) | Improved charge extraction, enhanced stability, higher power conversion efficiency. |
| Hybrid LEDs | Quantum Dots (QDs) | Host material or charge transport layer | Efficient energy transfer, narrow emission spectra, color-tunable light emission. |
| Photocatalytic Nanocomposites | TiO₂, ZnO | Photosensitizer, surface modifier | Enhanced visible light absorption, improved charge separation, efficient degradation of pollutants. |
| Organic-Inorganic Sensors | Graphene Oxide, Metal Nanoparticles | Functional matrix, analyte recognition element | High sensitivity and selectivity, applications in environmental monitoring and medical diagnostics. |
Computational Design and High-Throughput Screening for New Applications
Computational chemistry and materials informatics are poised to play a pivotal role in accelerating the discovery and optimization of new applications for this compound and its derivatives. High-throughput screening (HTS) and rational molecular design based on quantum chemical calculations can significantly reduce the experimental effort required to identify promising candidates for specific functionalities. rsc.org
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic and optical properties of novel derivatives. nih.gov These methods can be used to calculate key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties. This information is invaluable for pre-screening candidates for applications in OLEDs, OPVs, and other optoelectronic devices. nih.gov
Furthermore, molecular dynamics (MD) simulations can provide insights into the solid-state packing and morphology of thin films, which are crucial for device performance. By simulating the self-assembly of different derivatives, it is possible to predict which molecular structures are most likely to form well-ordered domains that facilitate efficient charge transport.
The following table summarizes the key computational techniques and their objectives in the context of designing new materials based on this compound.
| Computational Method | Key Properties Calculated | Objective and Application |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron affinity, ionization potential. | Screening for suitable energy level alignment in electronic devices. |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties. | Designing molecules with specific colors for OLEDs and optimizing light absorption in OPVs. |
| Molecular Dynamics (MD) Simulations | Solid-state packing, thin-film morphology, intermolecular interactions. | Predicting charge transport efficiency and optimizing materials for high-performance devices. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with specific properties. | High-throughput screening of large virtual libraries of derivatives to identify lead candidates for synthesis. |
By leveraging these powerful computational tools, researchers can navigate the vast chemical space of possible derivatives in a more efficient and targeted manner, ultimately accelerating the translation of this compound-based materials from theoretical concepts to practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
